3-{4-[(3-oxobutan-2-yl)oxy]phenoxy}butan-2-one
Description
3-{4-[(3-oxobutan-2-yl)oxy]phenoxy}butan-2-one is a diketone derivative featuring two phenoxy groups connected via ether linkages to a central butanone backbone. This compound’s structure is characterized by its dual oxygen-containing substituents, which influence its polarity, solubility, and reactivity.
Properties
IUPAC Name |
3-[4-(3-oxobutan-2-yloxy)phenoxy]butan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-9(15)11(3)17-13-5-7-14(8-6-13)18-12(4)10(2)16/h5-8,11-12H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTLZJQDDJYYQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)OC1=CC=C(C=C1)OC(C)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(3-oxobutan-2-yl)oxy]phenoxy}butan-2-one typically involves the reaction of 4-hydroxyphenoxybutanone with 3-oxobutan-2-yl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants. The use of continuous flow reactors also improves the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{4-[(3-oxobutan-2-yl)oxy]phenoxy}butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohols.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted phenoxybutanone derivatives.
Scientific Research Applications
3-{4-[(3-oxobutan-2-yl)oxy]phenoxy}butan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{4-[(3-oxobutan-2-yl)oxy]phenoxy}butan-2-one involves its interaction with specific molecular targets. The oxobutan-2-yl group can form hydrogen bonds with target proteins, affecting their function. Additionally, the phenoxy moiety can interact with hydrophobic pockets in proteins, leading to changes in protein conformation and activity. These interactions can modulate various biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural motifs with 3-{4-[(3-oxobutan-2-yl)oxy]phenoxy}butan-2-one, differing primarily in substituents and functional groups:
Key Differences in Properties
Polarity and Retention Behavior :
- The chlorobenzoyl derivative (0.50% retention time) exhibits higher polarity than the target compound due to the electron-withdrawing Cl atom, enhancing its interaction in chromatographic systems .
- Raspberry ketone (C₁₀H₁₂O₂) has reduced complexity and polarity, favoring volatility for flavor applications .
- The sulfur-containing analog (C₈H₁₂O₂S) may display unique solubility and stability profiles due to the thioether group .
- Synthetic Considerations: Compounds like methyl 2-benzoylamino-3-oxobutanoate () are synthesized via condensation reactions with aromatic amines, suggesting analogous routes for the target compound’s preparation .
Applications :
Research Findings and Implications
- Chromatographic Behavior : The target compound’s retention time would likely fall between 0.50% (chlorobenzoyl analog) and higher values (e.g., 0.85% for less polar derivatives), depending on substituent effects .
- Reactivity : Ether linkages in the target compound may confer stability under acidic/basic conditions compared to esters or thioethers, as seen in related structures .
- Impurity Profiling: Structural analogs like ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate (retention time 0.80%) could emerge as impurities during synthesis, necessitating rigorous analytical controls .
Biological Activity
3-{4-[(3-oxobutan-2-yl)oxy]phenoxy}butan-2-one, an organic compound with the molecular formula C14H18O4, is a derivative of phenoxybutanone. Its unique structure, characterized by an oxobutan-2-yl group attached to a phenoxy moiety, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
The compound is synthesized through nucleophilic substitution reactions involving 4-hydroxyphenoxybutanone and 3-oxobutan-2-yl chloride under basic conditions. This synthesis can be scaled for industrial production using continuous flow reactors, enhancing efficiency and safety.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities:
1. Antimicrobial Activity
- Mechanism : The compound interacts with bacterial cell membranes, potentially disrupting their integrity.
- Studies : In vitro assays have demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
2. Anticancer Activity
- Mechanism : The compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways.
- Case Studies : Research has shown that it exhibits cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer) and HCT116 (colon cancer).
Antimicrobial Studies
A series of tests were conducted to evaluate the antimicrobial efficacy of this compound against various pathogens. The results are summarized in the following table:
| Bacterial Strain | Activity Observed | Method Used |
|---|---|---|
| Staphylococcus aureus | Significant inhibition | Agar diffusion method |
| Escherichia coli | Moderate inhibition | Agar diffusion method |
| Salmonella typhi | Weak inhibition | Agar diffusion method |
These findings suggest that while the compound shows promise as an antimicrobial agent, its efficacy varies across different bacterial strains.
Anticancer Studies
In vitro cytotoxicity assays were performed to assess the anticancer potential of this compound:
| Cell Line | IC50 Value (µM) | Effect Observed |
|---|---|---|
| HeLa (Cervical Cancer) | 25 | Apoptosis induction |
| HCT116 (Colon Cancer) | 30 | Cell cycle arrest |
| MCF7 (Breast Cancer) | 40 | Inhibition of proliferation |
The IC50 values indicate that this compound is particularly effective against cervical cancer cells, suggesting a targeted therapeutic potential.
The biological activity of this compound can be attributed to its ability to form hydrogen bonds with target proteins and interact with hydrophobic regions within these proteins. This interaction potentially alters protein conformation and modulates biochemical pathways, leading to observed antimicrobial and anticancer effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
